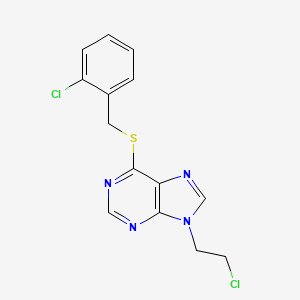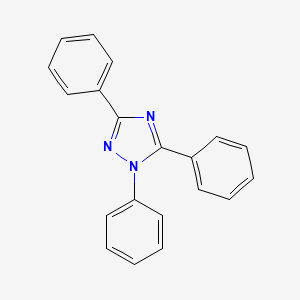
1H-1,2,4-Triazole, 1,3,5-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 1,3,5-triphenyl- is a heterocyclic compound with the molecular formula C20H15N3. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1H-1,2,4-Triazole, 1,3,5-triphenyl- can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the thermal decomposition of a methoxytriazoline precursor, which yields the desired compound in quantitative amounts .
Industrial Production Methods
Industrial production of 1H-1,2,4-Triazole, 1,3,5-triphenyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,2,4-Triazole, 1,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is frequently used as a reducing agent.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole derivatives with altered electronic properties .
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 1,3,5-triphenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 1,3,5-triphenyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interact with receptors, leading to various physiological effects. The exact pathways depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole, 1,3,5-triphenyl- is unique due to its specific substitution pattern and stability. Similar compounds include:
1H-1,2,4-Triazole: A simpler triazole derivative with different substitution patterns.
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazole: A related compound with a dihydro structure.
1,2,4-Triazole derivatives: Various derivatives with different functional groups and applications.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
1043-46-5 |
|---|---|
Formule moléculaire |
C20H15N3 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1,3,5-triphenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H15N3/c1-4-10-16(11-5-1)19-21-20(17-12-6-2-7-13-17)23(22-19)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
ZUADNMDNEIWVSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


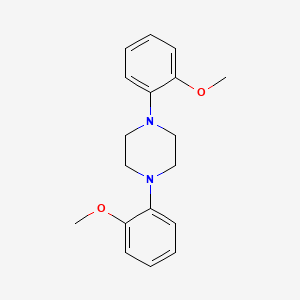
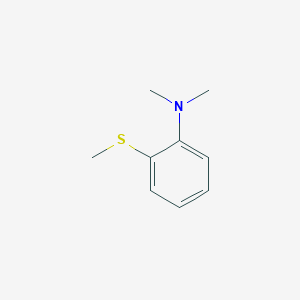
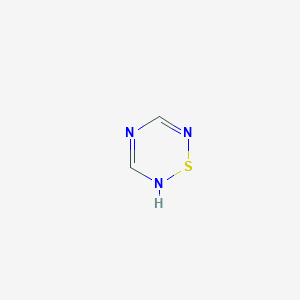
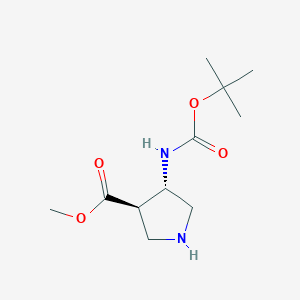
![3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14751103.png)
![2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate](/img/structure/B14751106.png)
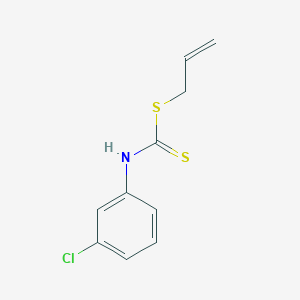

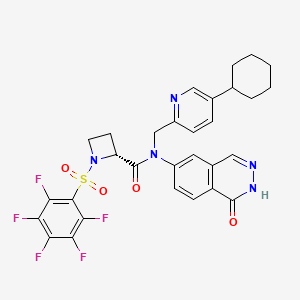
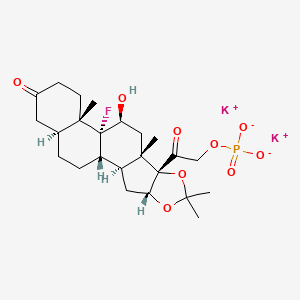
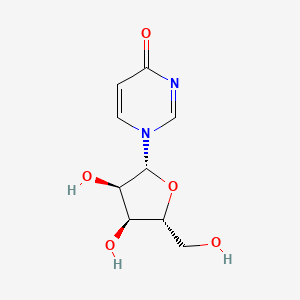
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
